3-Bromo-6-chloropicolinamide chemical structure and properties
3-Bromo-6-chloropicolinamide chemical structure and properties
An In-Depth Technical Guide to 3-Bromo-6-chloropicolinamide for Advanced Research
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and functional materials.[1] Among these, pyridine derivatives are particularly prominent due to their unique electronic properties and ability to engage in hydrogen bonding, making them exceptional pharmacophores.[2][3] This guide focuses on a specific, highly functionalized derivative: 3-Bromo-6-chloropicolinamide .
The strategic placement of a bromine atom, a chlorine atom, and a carboxamide group on the picolinamide (pyridine-2-carboxamide) core creates a molecule of significant interest. The halogen substituents act as both steric and electronic modulators and provide synthetic handles for further derivatization through cross-coupling reactions.[4] The amide group is a classic hydrogen bond donor/acceptor, critical for molecular recognition at biological targets.[4] This combination of features makes 3-Bromo-6-chloropicolinamide a valuable building block for generating libraries of novel compounds and a candidate for direct biological screening.[4]
This document, prepared for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and potential applications of 3-Bromo-6-chloropicolinamide, grounded in authoritative data and field-proven insights.
Core Molecular Structure and Identification
The foundational identity of a chemical compound lies in its structure and universally recognized identifiers. 3-Bromo-6-chloropicolinamide is a pyridine ring substituted at the 2-position with a carboxamide group (-CONH₂), at the 3-position with a bromine atom (-Br), and at the 6-position with a chlorine atom (-Cl).
Caption: Chemical structure of 3-Bromo-6-chloropicolinamide.
The precise arrangement of these functional groups is cataloged by several key identifiers, summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 1279821-55-4 | [4][5] |
| IUPAC Name | 3-bromo-6-chloropyridine-2-carboxamide | [4] |
| Molecular Formula | C₆H₄BrClN₂O | [4][5] |
| Molecular Weight | 235.46 g/mol | [4] |
| Canonical SMILES | C1=CC(=NC(=C1Br)C(=O)N)Cl | [4] |
| InChI Key | LSZFSZUKHJAFRF-UHFFFAOYSA-N | [4] |
Physicochemical and Thermodynamic Properties
Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from reaction setup to formulation and biological assays.
Physical State and Solubility
3-Bromo-6-chloropicolinamide exists as a crystalline solid under ambient conditions.[4] Its solubility profile is characteristic of a moderately lipophilic, polar organic molecule.
| Property | Observation | Rationale & Causality |
| Aqueous Solubility | Low to moderate. | The presence of two halogen atoms increases the molecule's hydrophobic character compared to the parent picolinamide, thus reducing water solubility.[4] |
| Polar Aprotic Solvents (DMSO, DMF) | Excellent solubility. | These solvents effectively solvate the molecule through strong dipolar interactions with the pyridine nitrogen and the amide group.[4] |
| Polar Protic Solvents (Ethanol, Methanol) | Moderate to high solubility. | The amide group can participate in hydrogen bonding with protic solvents, facilitating dissolution.[4] |
| LogP (Octanol-Water Partition Coefficient) | 2.48 | This value indicates moderate lipophilicity, consistent with its good solubility in organic solvents and reduced solubility in water.[4] |
Thermal Properties
At elevated temperatures, typically above 200-300°C, thermal decomposition is expected to occur, likely involving dehalogenation processes to yield hydrogen bromide, hydrogen chloride, and various pyridine derivatives.[4]
Synthesis and Methodologies
The synthesis of 3-Bromo-6-chloropicolinamide requires a strategic approach to achieve the desired regiochemistry of the halogen and amide substituents.[4] While several routes are possible, including direct halogenation of picolinamide precursors, a robust and scalable method involves the synthesis of the key intermediate, 3-bromo-6-chloropyridine-2-carboxylic acid, followed by amidation.[4][6]
A validated protocol for the synthesis of the precursor acid is derived from patent literature, which focuses on safety and scalability by avoiding hypertoxic reagents like sodium cyanide.[6]
Caption: Synthetic workflow from 3-Bromo-6-chloropyridine to the target amide.
Experimental Protocol: Synthesis of 3-Bromo-6-chloropicolinamide
This protocol is presented in two parts: the synthesis of the carboxylic acid intermediate, adapted from validated methods[6], and a standard subsequent amidation procedure.
Part A: Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid
-
Step 1: Oxidation to N-oxide.
-
Under an inert atmosphere and cooled in an ice bath, dissolve 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent such as chloroform.
-
Add urea hydrogen peroxide (2.1 eq).
-
Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) to the mixture while maintaining a low temperature.
-
Causality: TFAA activates the peroxide, forming a potent oxidizing agent that selectively oxidizes the pyridine nitrogen to the N-oxide. The N-oxide is crucial for activating the C2 position for the subsequent nucleophilic attack.
-
Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess oxidant, followed by extraction with an organic solvent (e.g., dichloromethane).
-
Isolate the 3-bromo-6-chloropyridine N-oxide product after drying and solvent evaporation.
-
-
Step 2: Cyanation of the N-oxide.
-
Dissolve the N-oxide intermediate (1.0 eq) in an appropriate solvent.
-
Add triethylamine (TEA) followed by the cautious addition of trimethylsilyl cyanide (TMSCN).
-
Causality: The N-oxide functionality activates the C2 position, making it susceptible to nucleophilic attack by the cyanide anion. TMSCN is a safer and more manageable source of cyanide than alkali metal cyanides.
-
Heat the reaction mixture as required to drive the reaction to completion.
-
Upon completion, perform an aqueous workup and extract the product, 3-bromo-6-chloropyridine-2-carbonitrile.
-
-
Step 3: Hydrolysis to Carboxylic Acid.
-
Add the carbonitrile intermediate to concentrated sulfuric acid.
-
Heat the mixture (e.g., to 80-100°C) for 2-4 hours.
-
Causality: The strong acidic conditions and heat facilitate the complete hydrolysis of the nitrile group (-CN) first to a primary amide and subsequently to the carboxylic acid (-COOH).
-
Carefully pour the cooled reaction mixture onto ice and collect the precipitated solid product by filtration. Wash with cold water and dry to yield 3-bromo-6-chloropyridine-2-carboxylic acid.
-
Part B: Amidation to 3-Bromo-6-chloropicolinamide
-
Step 4: Conversion to the Final Amide.
-
Suspend the carboxylic acid (1.0 eq) in a solvent like dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂, ~1.5 eq) and a catalytic amount of DMF. Reflux the mixture until the conversion to the acyl chloride is complete (monitored by IR or cessation of gas evolution).
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. This intermediate is much more susceptible to nucleophilic attack by ammonia than the parent acid.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the reaction vigorously. A precipitate of the final product, 3-Bromo-6-chloropicolinamide, should form.
-
Isolate the solid by filtration, wash with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
-
Biological Activity and Applications in Research
The unique structural features of 3-Bromo-6-chloropicolinamide make it a compound of high interest in pharmaceutical and agrochemical research.[4]
Caption: Relationship between structure, properties, and applications.
Pharmaceutical and Drug Discovery
-
Antimicrobial Potential: Research indicates that 3-Bromo-6-chloropicolinamide exhibits biological activity and has been investigated as a potential antimicrobial agent against various bacterial strains.[4] The halogenated pyridine scaffold is a known pharmacophore in many antibacterial and antifungal drugs, and this compound represents a novel variation.[7][8]
-
Enzyme Inhibition: The structure suggests potential interactions with biological targets such as enzymes.[4] The amide and pyridine nitrogen can coordinate with active site residues, while the halogen atoms can occupy hydrophobic pockets, potentially leading to enzyme inhibition. This makes it a candidate for screening in various therapeutic areas, including oncology and inflammation.[4][7]
-
Scaffold for Medicinal Chemistry: As a functionalized intermediate, it is a valuable starting point for creating diverse compound libraries.[9] The bromine atom is particularly suited for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or alkyl groups, allowing for systematic exploration of the structure-activity relationship (SAR).
Agrochemical Research
The biological activity of pyridine derivatives is also highly relevant in agricultural chemistry.[4] Compounds with this scaffold are explored for potential use as herbicides, fungicides, or insecticides. 3-Bromo-6-chloropicolinamide could serve as a precursor for new agrochemicals.[10]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 3-Bromo-6-chloropicolinamide is not universally available, data from structurally related halogenated pyridines provides a strong basis for safe handling protocols.[11][12] The compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] If there is a risk of generating dust, use respiratory protection.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
-
Methyl 3-bromo-6-chloropicolinate | CAS 1214328-96-7. (n.d.). AMERICAN ELEMENTS. [Link]
-
3-Bromo-6-chloropicolinicaci - Physico-chemical Properties. (2024). ChemBK. [Link]
-
3-Bromo-6-chloropyridine-2-carboxylic acid | C6H3BrClNO2 | CID 26966732. (n.d.). PubChem. [Link]
-
3 Bromo 6 Picolinic Acid. (n.d.). IndiaMART. [Link]
- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.).
-
3-Amino-4-bromo-6-chloropicolinic acid. (n.d.). Amerigo Scientific. [Link]
-
6-Bromo-3-chloropicolinic acid. (n.d.). MySkinRecipes. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). PubMed. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. [Link]
-
Recent applications of click chemistry in drug discovery. (n.d.). PubMed. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). NIH. [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. [Link]
-
2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. (n.d.). Cynor Laboratories. [Link]
Sources
- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-Bromo-6-chloropicolinamide | 1279821-55-4 [smolecule.com]
- 5. 1279821-55-4|3-Bromo-6-chloropicolinamide|BLD Pharm [bldpharm.com]
- 6. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Bromo-3-chloropicolinic acid [myskinrecipes.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. echemi.com [echemi.com]
